The compound falls under the category of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves several key steps:
The molecular structure of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one can be described as follows:
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one can participate in several chemical reactions:
The mechanism of action of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is primarily linked to its interaction with biological targets:
Studies indicate that modifications on the pyridazinone ring can significantly influence its pharmacological profile, suggesting structure–activity relationships that guide further drug development efforts.
The physical and chemical properties of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one are crucial for its applications:
The applications of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one span several fields:
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one represents a highly functionalized heterocycle with exceptional utility in organic synthesis. The presence of both bromine substituent and carbonyl functionality creates a multifunctional platform for diverse chemical transformations. Bromine at the C4 position serves as an excellent leaving group for nucleophilic displacement reactions, enabling the introduction of nitrogen, oxygen, and sulfur nucleophiles to generate novel derivatives. The electron-deficient pyridazinone ring readily undergoes electrophilic aromatic substitution at strategic positions, further expanding its derivatization potential. This compound's particular value lies in its capacity to undergo sequential functionalization – first exploiting the halogen for cross-coupling reactions, then modifying the carbonyl group through condensation or reduction. Such versatility positions it as a molecular scaffold for constructing complex nitrogen-containing heterocycles prevalent in pharmaceuticals and agrochemicals, including fused pyridazine systems and spirocyclic compounds inaccessible through conventional synthetic routes [5] [8].
Within the 4,5-dihydropyridazin-3(2H)-one family, the 4-bromo-6-methyl derivative occupies a distinct strategic position due to its unique substitution pattern. Compared to simpler analogs like 6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5157-08-4) or 6-phenyl derivatives, the bromine atom at C4 provides a critical synthetic handle absent in unsubstituted or alkyl-substituted counterparts. This compound bridges the gap between electron-rich dihydropyridazinones and halogenated analogs like 4-bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5), which exhibit different reactivity profiles due to their unsaturated backbones. The methyl group at C6 confers modest electron-donating effects that subtly modulate the ring's electronic properties without sterically hindering the C4 bromine. This balance of steric accessibility and electronic activation makes it more reactive than 6-aryl substituted derivatives in palladium-catalyzed couplings while retaining greater stability than fully unsaturated bromopyridazines. Its hydrogenation state imparts conformational flexibility not present in aromatic pyridazines, enabling unique binding interactions in biological systems [3] [5] [7].
Table 1: Comparative Analysis of Key Dihydropyridazinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Distinctive Features |
---|---|---|---|---|---|
4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one | Not Specified | C₅H₇BrN₂O | 219.03 | 6-Methyl, 4-Bromo | Versatile halogen handle, optimal steric/electronic balance |
6-Methyl-4,5-dihydropyridazin-3(2H)-one | 5157-08-4 | C₅H₈N₂O | 112.13 | 6-Methyl | Lacks halogen reactivity site |
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | 36725-37-8 | C₁₀H₉BrN₂O | 253.10 | 4-Bromophenyl at C6 | Extended conjugation, bulky aryl group |
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (ICI-109081) | 36725-28-7 | C₁₁H₁₃N₃O | 203.24 | 5-Methyl, 4-Aminophenyl at C6 | Pharmacologically active derivative |
4-Bromo-6-chloropyridazin-3(2H)-one | 933041-13-5 | C₄H₂BrClN₂O | 209.43 | 4-Bromo, 6-Chloro | Fully aromatic, dual halogen sites |
The 4-bromo-6-methyl dihydropyridazinone derivative serves as a precursor molecule for generating bioactive analogs within the therapeutically significant pyridazinone class. Its structural features align with key pharmacophore elements identified in established medicinal agents: the dihydropyridazinone core mimics the lactam moiety in cardiovascular drugs, while the methyl group provides optimal lipophilic character for membrane penetration. Although direct biological data on this specific compound remains limited, structurally related compounds demonstrate compelling pharmacological profiles. For instance, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (ICI-109081, CAS 36725-28-7) exhibits established biological activity as a lead compound. Similarly, patent literature reveals that 6-(substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones demonstrate potent platelet aggregation inhibition and blood pressure depressing activity, validating the core scaffold's therapeutic relevance. The bromine atom in the 4-position enables rapid generation of structure-activity relationship libraries through cross-coupling with boronic acids or amines, facilitating exploration of chemical space around this privileged scaffold. This positions the compound as a strategic intermediate in drug discovery programs targeting cardiovascular diseases, thrombotic disorders, and potentially central nervous system conditions where pyridazinones have shown promise [4] [7].
Despite its synthetic utility, significant knowledge gaps exist regarding 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one that warrant targeted research. Foremost is the need for comprehensive physicochemical characterization – including precise determination of melting point, solubility profile, partition coefficient (log P), and crystal structure – which remains unreported in the literature. Systematic investigation of its reaction kinetics under various cross-coupling conditions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) would provide valuable data for optimizing synthetic protocols. From a biological perspective, the compound itself represents an unexplored pharmacophore requiring evaluation against relevant therapeutic targets, particularly cardiovascular and inflammatory pathways where dihydropyridazinones show promise. Additionally, development of environmentally benign synthetic routes to this compound using green chemistry principles addresses a critical gap in its sustainable production. The effect of the methyl group's stereochemical orientation on biological activity remains unknown, warranting studies on resolved enantiomers if chiral centers are present. Finally, exploration of its coordination chemistry with biologically relevant metal ions could open applications in medicinal inorganic chemistry and catalyst design [5] [7] [8].
Table 2: Research Priorities and Potential Applications of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one
Research Domain | Specific Objectives | Potential Applications |
---|---|---|
Synthetic Chemistry | Optimize cross-coupling efficiency; Develop asymmetric synthesis; Explore microwave-assisted reactions | Pharmaceutical intermediate synthesis; Material science building blocks |
Physicochemical Profiling | Determine melting point; Measure solubility in pharmaceutically relevant solvents; Calculate pKa and log P values | Drug formulation development; QSAR model construction |
Biological Evaluation | Screen against cardiovascular targets; Assess anti-inflammatory activity; Evaluate kinase inhibition potential | Antihypertensive drug discovery; Antiplatelet agents; Anticancer leads |
Process Chemistry | Develop cost-effective multigram synthesis; Establish purification protocols; Implement continuous flow manufacturing | Sustainable bulk production; Industrial-scale applications |
Computational Chemistry | Perform docking studies with biological targets; Calculate molecular electrostatic potential; Model metabolism prediction | Rational drug design; Toxicity risk assessment |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1